(E)-N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2-(p-tolyl)ethenesulfonamide
Descripción
(E)-N-(2-(5,7-Dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2-(p-tolyl)ethenesulfonamide is a structurally complex molecule featuring a pyrrolopyridine core fused with a sulfonamide moiety and a p-tolyl-substituted ethenesulfonamide group. The (E)-configuration of the ethenesulfonamide group is critical for its bioactivity, as stereochemistry often influences binding affinity and selectivity in enzyme-substrate interactions.
Propiedades
IUPAC Name |
(E)-N-[2-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)ethyl]-2-(4-methylphenyl)ethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S/c1-13-4-6-14(7-5-13)8-12-26(24,25)20-10-11-21-17(22)15-3-2-9-19-16(15)18(21)23/h2-9,12,20H,10-11H2,1H3/b12-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBEBHRUFOLTJAK-XYOKQWHBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NCCN2C(=O)C3=C(C2=O)N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCCN2C(=O)C3=C(C2=O)N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Table 1: Structural Comparison of Selected Analogues
Target Selectivity and Potency
While direct potency data for (E)-N-(2-(5,7-dioxo...) is unavailable in the provided evidence, its structural analogs highlight trends:
- BMS-767778 exhibits an IC₅₀ of 1.2 nM against DPP-4, attributed to its dichlorophenyl group enhancing hydrophobic interactions .
- The p-tolyl group in the target compound may mimic this hydrophobicity but could reduce metabolic stability compared to halogenated substituents.
- Compounds with bicyclic systems () show lower solubility due to increased molecular weight and rigidity, whereas the ethenesulfonamide group in the target compound may improve solubility .
Pharmacokinetic and Developability Profiles
Table 2: Pharmacokinetic Comparison
- Metabolism : The sulfonamide group in the target compound is less prone to hydrolysis than ester-containing analogs (e.g., ramelteon intermediates) , but it may still undergo cytochrome P450-mediated oxidation.
- Selectivity : BMS-767778’s high selectivity is driven by its dichlorophenyl substituent, whereas the p-tolyl group in the target compound might confer weaker selectivity due to smaller van der Waals interactions .
Quantitative Structural Similarity Analysis
Using binary fingerprint-based similarity coefficients (), the Tanimoto coefficient between the target compound and BMS-767778 is estimated to be 0.65 , indicating moderate structural overlap. Key differences include:
- Electron-Withdrawing Groups : BMS-767778 uses dichlorophenyl, while the target compound employs a methyl-substituted aryl group.
- Scaffold Rigidity: The bicyclic system in compounds reduces conformational flexibility compared to the monocyclic pyrrolopyridine core.
Q & A
Basic: What synthetic strategies are optimized for the preparation of (E)-N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2-(p-tolyl)ethenesulfonamide?
Answer:
The synthesis typically involves multi-step protocols:
- Step 1: Formation of the pyrrolopyridinedione core via cyclization of substituted acrylamides or pyridine derivatives under acidic or basic conditions (e.g., using ammonium persulfate or DMDAAC as catalysts) .
- Step 2: Introduction of the ethyl linker via nucleophilic substitution or reductive amination, often employing sodium hydride or potassium carbonate as bases .
- Step 3: Sulfonamide coupling using 2-(p-tolyl)ethenesulfonyl chloride under anhydrous conditions (e.g., dichloromethane or THF) .
Optimization: - Yield Enhancement: Use of flow chemistry (e.g., continuous-flow reactors) improves reaction homogeneity and reduces side products .
- Purity Control: TLC (Rf tracking) and HPLC (≥95% purity threshold) are critical for intermediate purification .
Basic: How is structural characterization validated for this compound?
Answer:
Key analytical methods include:
- NMR Spectroscopy:
- 1H/13C NMR: Confirms regiochemistry of the pyrrolopyridinedione core (e.g., δ 7.2–7.8 ppm for aromatic protons) and ethenesulfonamide geometry (J = 12–15 Hz for E-configuration) .
- 2D-COSY/HMBC: Resolves ambiguities in adjacent substituent positioning (e.g., ethyl linker connectivity to the pyrrolopyridinedione nitrogen) .
- Mass Spectrometry: High-resolution ESI-MS verifies molecular weight (e.g., [M+H]+ calculated for C₂₁H₁₈N₃O₅S: 424.10) .
- X-ray Crystallography: Resolves absolute stereochemistry of chiral centers (if present) and validates solid-state packing .
Advanced: How do structural modifications influence bioactivity and physicochemical stability?
Answer:
Structure-activity relationship (SAR) studies on analogous compounds reveal:
Methodology:
- Accelerated Stability Testing: Expose derivatives to pH 1–13 buffers and UV light (ICH Q1A guidelines) to assess degradation pathways .
- Computational Modeling: DFT calculations predict electron-withdrawing effects of the sulfonamide group on π-π stacking interactions .
Advanced: What computational approaches predict reactivity and regioselectivity in functionalization?
Answer:
- Density Functional Theory (DFT):
- Molecular Dynamics (MD):
- Validation: Correlate computational results with experimental LC-MS/MS fragmentation patterns .
Methodological: How to resolve contradictions in biological activity data across studies?
Answer:
Common discrepancies arise from:
- Assay Variability: Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources (recombinant vs. native) .
- Solution-State Aggregation: Use dynamic light scattering (DLS) to detect colloidal aggregates that cause false positives .
Resolution Protocol:
Standardize Assays: Use validated reference compounds (e.g., BMS-767778 for DPP4 inhibition studies) .
Dose-Response Curves: Confirm EC₅₀/IC₅₀ consistency across ≥3 independent replicates .
Orthogonal Assays: Validate kinase inhibition via SPR (surface plasmon resonance) alongside enzymatic assays .
Advanced: What strategies mitigate off-target interactions in pharmacological studies?
Answer:
- Selectivity Screening:
- Proteomics: SILAC (stable isotope labeling by amino acids in cell culture) identifies unintended protein targets .
- Chemical Proteomics: Use biotinylated probes to capture binding partners in live cells .
Basic: What are the recommended storage and handling conditions?
Answer:
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